Benzene-1,2,3-tricarboxylic acid
Description
Contextualization within Aromatic Polycarboxylic Acids
Benzenetricarboxylic acids are a group of aromatic compounds that are derivatives of benzene (B151609), characterized by the presence of three carboxylic acid groups attached to the benzene ring. wikipedia.org These compounds belong to the broader class of aromatic polycarboxylic acids, which are aromatic compounds substituted with two or more carboxylic acid functional groups. hmdb.ca The positioning of these carboxyl groups on the benzene ring gives rise to different isomers with distinct properties and applications. wikipedia.org
Distinctive Features of Benzene-1,2,3-tricarboxylic Acid Isomerism
Three isomers of benzenetricarboxylic acid exist:
This compound (Hemimellitic acid)
Benzene-1,2,4-tricarboxylic acid (Trimellitic acid) wikipedia.orgwikipedia.org
Benzene-1,3,5-tricarboxylic acid (Trimesic acid) wikipedia.orgwikipedia.org
All three isomers share the same molecular formula, C9H6O6, and a molecular weight of 210.14 g/mol . wikipedia.org The key distinction lies in the substitution pattern of the carboxyl groups on the benzene ring. In this compound, the three carboxyl groups are positioned on adjacent carbon atoms of the benzene ring. This vicinal arrangement creates significant steric hindrance, influencing the molecule's conformation and reactivity. rsc.org The close proximity of the carboxyl groups makes the one at the 2-position more chemically active due to steric strain. rsc.org
Historical Research Trajectories and Current Academic Perspectives
Historically, research on benzenetricarboxylic acids has been linked to the oxidation of various substituted aromatic hydrocarbons. For instance, hemimellitic acid can be prepared by the oxidation of 1,2,3-trimethylbenzene (B126466). wikipedia.org Early studies also explored its mercuration, where the 2-carboxyl group is replaced by mercury, a reaction that provided a pathway to 2-halogenated isophthalic acids. acs.org
Current research interest in this compound is largely driven by its application in coordination chemistry and materials science. rsc.orgrsc.org Its ability to act as a versatile ligand has led to the synthesis of numerous coordination polymers and metal-organic frameworks (MOFs) with diverse structural architectures and potential applications in areas like luminescence, magnetism, and gas storage. iucr.orghhu.dersc.org The steric hindrance of the adjacent carboxyl groups in the 1,2,3-isomer leads to the formation of unique and complex coordination networks. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDYLWCYJJYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018142 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
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Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
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Physical Description |
White to almost white crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
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Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
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CAS No. |
569-51-7 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
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| Record name | Benzene 1,2,3-tricarboxylic acid | |
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| Record name | HEMIMELLITIC ACID | |
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| Record name | 1,2,3-Benzenetricarboxylic acid | |
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| Record name | Benzene-1,2,3-tricarboxylic acid | |
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| Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |
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Synthetic Methodologies and Reaction Pathways for Benzene 1,2,3 Tricarboxylic Acid
Advanced Synthesis of Benzene-1,2,3-tricarboxylic Acid
The generation of this compound is primarily achieved through the chemical transformation of appropriately substituted benzene (B151609) precursors. Research focuses on optimizing reaction conditions to maximize yield and purity.
A principal and well-established method for synthesizing this compound is the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). wikipedia.org This process involves the conversion of the three methyl groups into carboxylic acid groups. The reaction requires strong oxidizing agents and carefully controlled conditions to drive the reaction to completion without causing unwanted side reactions or degradation of the aromatic ring.
Another general approach for producing aromatic carboxylic acids involves the liquid-phase oxidation of alkyl-substituted benzenes using air or oxygen. google.comgoogle.com For instance, a patented process describes the oxidation of tri-isopropylbenzenes to the corresponding benzene tricarboxylic acids. google.com In this method, a mixture of tri-isopropylbenzenes is reacted with molecular oxygen in the presence of a heavy metal catalyst, such as a manganese compound, often in a solvent like a lower saturated aliphatic mono-carboxylic acid (e.g., acetic acid) at elevated temperatures and pressures. google.com While this example produced a mixture of isomers, the principle is directly applicable to the synthesis of the 1,2,3-isomer from 1,2,3-tri-isopropylbenzene. google.com Similarly, nitric acid can be employed as the oxidant for converting side chains on benzene derivatives to carboxylic acid groups under high temperature and pressure. google.com
| Precursor | Oxidant/Catalyst System | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 1,2,3-Trimethylbenzene | Not specified, general oxidation | Standard oxidation conditions | This compound | wikipedia.org |
| 1,2,4-Tri-isopropylbenzene | Molecular Oxygen / Manganese Cumate / Benzoic Acid | 180°C, 10 hours | Trimellitic acid (41% yield) | google.com |
| 1,3,5-Tri-isopropylbenzene | Molecular Oxygen / Manganese Carboxylate / Acetic Acid | 150-275°C | Trimesic acid | google.com |
| Xylene Isomers | Air or Oxygen / Cobalt Salt Catalyst | 100-150°C, 5-80 kg/cm² pressure | Benzene dicarboxylic acids | google.com |
Innovations in chemical synthesis aim to improve efficiency, reduce environmental impact, and enhance product purity. For the synthesis of compounds related to this compound, process optimization is a key area of research. This includes the careful selection of catalysts and reaction media. For example, the use of bromide-promoted cobalt and manganese catalysts in acetic acid is a known method for producing other benzene polycarboxylic acids, although it can lead to impurities if not carefully controlled. google.com
More recent "green chemistry" approaches are being explored for related chemical syntheses. These include microwave-assisted synthesis and the use of deep eutectic solvents (DES). mdpi.com Microwave-assisted methods can dramatically reduce reaction times compared to conventional heating. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer an environmentally benign alternative to volatile organic solvents due to their biodegradability and low toxicity. mdpi.com While specific applications of these novel methods for the synthesis of this compound are not extensively documented in the provided results, they represent promising strategies for future process optimization based on their successful application in synthesizing other complex organic molecules like quaternary pyridinium (B92312) salts. mdpi.com
Functionalization and Derivatization Strategies of this compound
The three carboxylic acid groups of this compound are reactive sites that allow for its modification and incorporation into larger, more complex structures through both strong covalent bonds and weaker non-covalent interactions.
Covalent modification of this compound involves chemical reactions at its carboxyl groups to form new, stable bonds. A direct example is the bromination of the aromatic ring to produce 5-bromo-1,2,3-benzene tricarboxylic acid. This reaction is achieved by treating this compound with N-bromo-succinimide (NBS) in concentrated sulfuric acid, yielding a functionalized derivative that can be used for further synthetic applications. scispace.com
The carboxylic acid groups can also be converted into other functional groups, such as esters or amides, through standard organic reactions. For instance, the related Benzene-1,3,5-tricarboxylic acid is methylated and reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazides, which are then reacted with aldehydes to create complex Schiff base derivatives. researchgate.net This highlights a pathway for creating a wide array of derivatives from the tricarboxylic acid core.
Furthermore, polycarboxylic acids like the isomers of benzenetricarboxylic acid are crucial building blocks in materials science, particularly as organic linkers for constructing metal-organic frameworks (MOFs). nih.govresearchgate.net In these materials, the carboxylate groups coordinate with metal ions to form extended, porous, crystalline structures. Although much of the research has focused on the more symmetrical Benzene-1,3,5-tricarboxylic acid (trimesic acid) researchgate.netwikipedia.org, the 1,2,3-isomer can also serve as a tridentate linker, with its unique geometry potentially leading to novel MOF topologies.
| Starting Material | Reagents/Method | Derivative | Potential Application | Reference |
|---|---|---|---|---|
| This compound | N-bromo-succinimide (NBS), H₂SO₄ | 5-bromo-1,2,3-benzene tricarboxylic acid | Chemical synthesis intermediate | scispace.com |
| Benzene-1,3,5-tricarboxylic acid | 1. TMS-Cl, Methanol (B129727); 2. Hydrazine hydrate; 3. Aromatic aldehydes | Schiff base derivatives | Biologically active agents | researchgate.net |
| Benzene-1,3,5-tricarboxylic acid | Metal ions (e.g., Zn²⁺) | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | researchgate.net |
Non-covalent interactions, particularly hydrogen bonding, are paramount to the supramolecular chemistry of this compound. The three adjacent carboxylic acid groups are potent hydrogen bond donors and acceptors, enabling the molecule to self-assemble into ordered structures. A clear example of this is the formation of a stable dihydrate, where water molecules are integrated into the crystal lattice through hydrogen bonds. nih.govnih.gov
The extensive hydrogen-bonding capability of benzenetricarboxylic acids allows them to form complex networks and gels. For example, the 1,3,5-isomer can be combined with para-hydroxypyridine to create a water-based gel that is stable at high temperatures. wikipedia.org It also co-crystallizes with other molecules, like bis-triazoles and water, to form intricate, layered sheets held together by a web of hydrogen bonds, creating multiple distinct ring motifs within the structure. nih.gov The formation of the common head-to-tail carboxyl-carboxyl hydrogen bonding motif can be influenced or even prevented by the presence of these other molecules, leading to diverse structural outcomes. nih.gov The proximity of the three carboxyl groups in this compound makes it particularly well-suited for forming intramolecular hydrogen bonds, which influences its conformation, as well as intermolecular hydrogen bonds, which dictates its crystal packing and interaction with other molecules in material design.
Supramolecular Chemistry and Self Assembly Phenomena Involving Benzene 1,2,3 Tricarboxylic Acid
Exploration of Hydrogen Bonding Networks and Architectures
The disposition of three carboxylic acid groups on adjacent carbon atoms of the benzene (B151609) ring allows benzene-1,2,3-tricarboxylic acid to act as a potent building block for a variety of hydrogen-bonded networks. The robust nature of the carboxylic acid functionality facilitates the formation of predictable supramolecular synthons, which are reliable and recurring hydrogen-bonding motifs.
Detailed research has shown that this compound can form diverse hydrogen bonding arrays that often incorporate solvent molecules. rsc.org The specific architecture of these networks can be influenced by the solvent used during crystallization. Common arrangements include brick-wall and herringbone patterns. For instance, in the presence of solvents like methanol (B129727), ethanol, propanol, and acetone, this compound has been observed to form solvent inclusion clathrates, where the solvent molecules are enclosed within the hydrogen-bonded framework of the acid. rsc.org
A recurring and stable hydrogen-bonding pattern is the R2 2(14) motif, where one of the outer carboxylic acid groups and the central carboxylic acid group of a this compound molecule form a fourteen-membered ring with a symmetry-generated neighboring molecule. rsc.org This motif is a key feature in the assembly of larger structures. Furthermore, the third carboxylic acid group often participates in hydrogen bonding with solvent molecules, demonstrating the adaptability of the system. rsc.org
The conformation of the carboxylic acid groups also plays a crucial role in determining the final architecture. The central carboxylic acid group can adopt either a syn-planar or anti-planar orientation relative to the benzene ring. In some structures, two unique molecules of this compound are present in the asymmetric unit, with one exhibiting a syn-planar and the other an anti-planar conformation. This conformational flexibility, combined with the various hydrogen-bonding possibilities, gives rise to a rich variety of supramolecular architectures. rsc.org For example, chains linked by R2 2(8) rings have been observed, formed by the hydrogen bonding between the outer carboxylic acid groups of alternating syn- and anti-planar molecules. rsc.org
The study of amino acid conjugates of this compound has further expanded the understanding of its hydrogen-bonding capabilities. For example, a hemihydrate of 2,2′,2′′-((benzene-1,3,5-tricarbonyl)tris(azanediyl))tripropionic acid, a derivative of the isomeric benzene-1,3,5-tricarboxylic acid, has been shown to form a primitive cubic (pcu) network through hydrogen bonding. researchgate.net This highlights the potential for creating complex three-dimensional structures by combining benzene-tricarboxylic acids with other functional molecules.
Interactive Table: Hydrogen Bonding Motifs in this compound Structures
| Motif | Description | Significance |
| R2 2(14) | A fourteen-membered ring formed by two carboxylic acid groups of one molecule and two from a neighboring molecule. | A robust and frequently observed synthon that drives the formation of extended structures. |
| R2 2(8) | An eight-membered ring typically formed between the outer carboxylic acid groups of two molecules. | Contributes to the formation of one-dimensional chains. |
| Solvent Inclusion | The incorporation of solvent molecules into the hydrogen-bonded network. | Demonstrates the adaptability of the supramolecular assembly and allows for the creation of clathrates. |
Co-crystallization and Multi-component Self-Assembly
Co-crystallization is a powerful strategy in crystal engineering to design new solid-state materials with tailored properties. This compound, with its multiple hydrogen bond donor and acceptor sites, is an excellent candidate for forming co-crystals with a variety of other molecules, known as co-formers. This multi-component self-assembly can lead to the formation of salts, co-crystals, and salt co-crystals with diverse and complex structures.
While much of the research in this area has focused on the more symmetric isomer, benzene-1,3,5-tricarboxylic acid (trimesic acid), the principles are readily applicable to the 1,2,3-isomer. nih.govacs.org The formation of higher-order co-crystals, involving three or more components, is a growing area of interest. acs.org Carboxylic acids are known to form robust synthons with pyridyl co-formers. nih.gov
For instance, studies with trimesic acid and 2,4-diaminopyrimidines have demonstrated the formation of binary, ternary, and even quaternary salts and salt co-crystals. acs.org The stoichiometry of the resulting products can often be controlled by the molar ratios of the starting materials. For example, 1:1, 2:1, and 3:1 salts of trimesic acid with diaminopyrimidines have been synthesized. acs.org In these structures, strong, charge-assisted hydrogen bonds between the protonated diaminopyrimidine and the deprotonated carboxylic acid groups are the primary driving force for assembly. The remaining carboxylic acid groups can then interact with other co-formers, such as pyridines, or with solvent molecules. acs.org
A key strategy in designing multi-component crystals is the replacement of weaker hydrogen bonds with stronger ones. For example, COOH···O(methoxy), COOH···O=C, and COOH···O(water) hydrogen bonds can be replaced by the more robust COOH···N(pyridine) synthon to construct three-component crystals. acs.org This directed approach allows for a degree of control over the final supramolecular architecture.
The co-crystallization of benzene-1,3,5-tricarboxylic acid with 4-hydroxypyridine (B47283) has been shown to produce a three-dimensional, interpenetrating hydrogen-bonded framework. nih.govresearchgate.net In this structure, the 4-hydroxypyridine rearranges to its 4-pyridone tautomer. The pyridone molecules form hydrogen-bonded chains which are then bridged by the tricarboxylic acid molecules, with each carboxylic acid group donating a hydrogen bond to a pyridone carbonyl oxygen. researchgate.net
Interactive Table: Examples of Co-crystals with Benzenetricarboxylic Acid Isomers
| Benzenetricarboxylic Acid Isomer | Co-former(s) | Resulting Structure | Key Interactions | Reference |
| Benzene-1,3,5-tricarboxylic acid | 2,4-diaminopyrimidines, Pyridines | Ternary and quaternary salt co-crystals | Charge-assisted hydrogen bonds, COOH···N(pyridine) synthons | acs.org |
| Benzene-1,3,5-tricarboxylic acid | 4-Hydroxypyridine | 3D interpenetrating framework | O-H···O=C hydrogen bonds between carboxylic acid and pyridone | nih.govresearchgate.net |
| Benzene-1,3,5-tricarboxylic acid | 2-Methylimidazole | 2D hydrogen-bonded networks | N-H···O and C-H···O hydrogen bonds, π–π stacking | iucr.org |
Directed Self-Assembly for Ordered Supramolecular Frameworks
Directed self-assembly aims to create highly ordered and functional supramolecular structures through the precise control of intermolecular interactions. This compound, with its defined geometry and multiple functional groups, is a promising building block for such endeavors. The goal is often to create porous frameworks, known as hydrogen-bonded organic frameworks (HOFs), which have potential applications in gas storage, separation, and catalysis.
A significant body of research on the directed self-assembly of benzenetricarboxylic acids has utilized the 1,3,5-isomer, trimesic acid, due to its C3 symmetry which readily promotes the formation of two-dimensional honeycomb networks. core.ac.ukacs.org In these structures, the trimesic acid molecules lie flat on a surface, and the carboxylic acid groups form hydrogen-bonded dimers with neighboring molecules, resulting in a hexagonal open-ring structure. core.ac.uk The cavities of these honeycomb networks can be used to host guest molecules. nih.govmpg.de
The principles learned from the self-assembly of trimesic acid can inform the potential for creating ordered frameworks with this compound. While the lower symmetry of the 1,2,3-isomer makes the formation of highly symmetric honeycomb structures less probable, it opens the door to other types of ordered architectures. The directional nature of hydrogen bonds, combined with the specific geometry of the molecule, can be used to guide the assembly process.
For example, on electrified surfaces, the orientation of adsorbed molecules can be controlled by the applied potential. Studies with trimesic acid on a gold surface have shown that at certain potentials, the molecules lie flat, while at others they adopt an upright orientation. core.ac.ukacs.org In the upright orientation, one carboxylate group binds to the surface, while the other two are available to form a two-dimensional ladder-type network through hydrogen bonding. core.ac.ukacs.org This demonstrates that external stimuli can be used to direct the self-assembly process and switch between different supramolecular structures.
While specific examples of large-scale, ordered supramolecular frameworks constructed solely from this compound are less common in the literature compared to its 1,3,5-isomer, its ability to form well-defined hydrogen-bonded networks and co-crystals suggests a high potential for its use in the bottom-up fabrication of functional materials. The key will be to develop strategies that can overcome the lower symmetry and direct the assembly into desired architectures. This could involve the use of specific co-formers, templates, or external stimuli to guide the formation of ordered frameworks.
Research on this compound in Coordination Chemistry Largely Underexplored
Extensive investigation into the scientific literature reveals a significant scarcity of research focused on the coordination chemistry and application of This compound , also known as hemimellitic acid, in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. This stands in stark contrast to its well-studied isomer, Benzene-1,3,5-tricarboxylic acid (trimesic acid), which is a foundational building block in the field of MOF chemistry.
The available research on this compound does not provide sufficient data to construct a detailed article covering the specific topics of hydrothermal, solvothermal, and electrochemical synthesis methods, nor the influence of various metal centers or in-depth structural elucidation through X-ray diffraction as outlined in the requested structure.
One of the few pertinent examples in the literature describes the synthesis and crystal structure of a two-dimensional coordination polymer based on Zinc(II), this compound, and a secondary ligand, 4,4ʹ-bis(imidazol-1-ylmethyl)biphenyl. researchgate.net This indicates that while the use of this compound in constructing coordination polymers is chemically feasible, it has not been a significant focus of research. The steric hindrance and adjacent positioning of the three carboxylic acid groups in the 1,2,3-isomer likely present different coordination challenges and result in different structural topologies compared to the more symmetrical 1,3,5-isomer, potentially limiting its straightforward application in the design of highly porous frameworks.
Due to the limited body of published work on this specific compound, a comprehensive article with detailed research findings and data tables on its use in MOF and coordination polymer chemistry cannot be generated at this time. Further primary research would be required to elaborate on the synthetic methodologies and structural outcomes for this particular ligand.
Key Chemical Reactions and Derivatives
Esterification and Anhydride (B1165640) Formation
Like other carboxylic acids, Benzene-1,2,3-tricarboxylic acid undergoes esterification reactions. For example, it can be reacted with alcohols in the presence of a catalyst to form the corresponding esters. rsc.org Due to the adjacent positioning of its carboxyl groups, it readily forms an anhydride upon heating, with the loss of a water molecule. researchgate.netepa.gov
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound is a highly significant ligand in coordination chemistry. Its three carboxyl groups can coordinate to metal ions in various modes, leading to the formation of coordination polymers with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgiucr.orgrsc.org These coordination polymers and metal-organic frameworks (MOFs) exhibit a range of interesting properties, including luminescence and potential for gas storage. iucr.orgrsc.org The steric crowding of the carboxyl groups often results in novel and intricate network topologies. rsc.org It has been used to construct coordination polymers with various metals, including zinc and copper. hhu.dersc.org
Catalytic Applications and Mechanistic Investigations of Benzene 1,2,3 Tricarboxylic Acid Derivatives
Benzene-1,2,3-tricarboxylic Acid in Heterogeneous Catalysis
Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering advantages in catalyst separation and reusability. mdpi.com Acid catalysts are particularly crucial for a wide range of organic reactions. rsc.org
Exploration of Acidic Catalysis and Reaction Mechanisms
The arrangement of three adjacent carboxylic acid groups on a benzene (B151609) ring provides this compound with distinct acidic properties and the potential to act as a multifunctional Brønsted acid catalyst. rsc.orghmdb.ca These groups can, in principle, participate in proton-transfer reactions, activating substrates in reactions like esterifications and aldol (B89426) condensations. rsc.org However, specific studies detailing the reaction mechanisms and catalytic activity of hemimellitic acid or its derivatives as primary heterogeneous acid catalysts are not readily found in current research. The scientific focus has predominantly been on other isomers like trimesic acid for creating porous catalytic frameworks. researchgate.netresearchgate.netresearchgate.net
Development of Supported Catalysts (e.g., Organosilica Hybrids, Biopolymer Conjugates)
Anchoring organic molecules with active functional groups onto solid supports like silica (B1680970) or biopolymers is a common strategy to create robust and recyclable heterogeneous catalysts. This approach combines the catalytic activity of the organic moiety with the stability and high surface area of the support. For instance, the functionalization of biopolymers like cherry gum with benzene-1,3,5-tricarboxylic acid has been reported to create novel nanocatalysts. mdpi.com
However, there is a conspicuous absence of literature describing the synthesis and application of supported catalysts specifically derived from this compound. Research on creating organosilica hybrids or biopolymer conjugates using hemimellitic acid for catalytic purposes has not been published in major databases, indicating a potential area for future investigation.
Integration into Photocatalytic and Electrocatalytic Systems
Photocatalysis and electrocatalysis offer green and efficient pathways for chemical transformations by using light or electrical energy, respectively. The integration of organic molecules can enhance the efficiency and selectivity of these systems.
Synthesis of Hybrid Catalytic Platforms
Hybrid catalytic platforms, such as metal-organic frameworks (MOFs), have been a major area of research for photocatalysis. rsc.orgnih.gov These materials can act as semiconductors, generating electron-hole pairs upon light irradiation to drive chemical reactions. researchgate.net The synthesis of MOFs often utilizes polycarboxylic acids as organic linkers; for example, nickel-based MOFs using benzene-1,3,5-tricarboxylic acid have been investigated for the photocatalytic degradation of pollutants like 4-nitrophenol. researchgate.net
Despite the suitability of its structure, documented instances of this compound being used as a primary building block for the synthesis of hybrid photocatalytic or electrocatalytic platforms are scarce. The steric hindrance from the three adjacent carboxylic groups might pose challenges in forming stable, porous frameworks compared to its 1,3,5-isomer.
Performance Evaluation in Various Organic Transformations
The evaluation of a catalyst's performance through metrics such as yield, selectivity, and recyclability is critical for its practical application. Detailed studies on MOFs derived from trimesic acid show their effectiveness in degrading dyes and other organic pollutants. researchgate.netrsc.org However, without synthesized catalytic materials based on this compound, there is no corresponding performance data to report. The exploration of its derivatives in key organic transformations remains an open field of research.
Environmental Remediation and Sensing Applications Utilizing Benzene 1,2,3 Tricarboxylic Acid Derivatives
Adsorption Technologies with Benzene-1,2,3-tricarboxylic Acid-Based Materials
The porous nature and high surface area of materials derived from this compound, such as MOFs, make them promising candidates for adsorption technologies. These materials can be tailored to selectively capture specific molecules from gas or liquid phases.
Gas Adsorption and Separation (e.g., Carbon Dioxide Capture)
The capture of carbon dioxide (CO₂) is a critical area of research for mitigating greenhouse gas emissions. Metal-organic frameworks (MOFs) are considered promising materials for CO₂ capture due to their high porosity and tunable structures. biotechjournal.inyoutube.com While the isomer benzene-1,3,5-tricarboxylic acid has been used to synthesize MOFs for CO₂ adsorption, specific studies detailing the use of MOFs derived directly from this compound for carbon dioxide capture are not prevalent in the reviewed literature. However, related research on functionalized ligands provides insight into the potential of these materials. For instance, a MOF synthesized with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker and copper (TIBM-Cu MOF) has demonstrated a CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.com This is attributed to the presence of open metal sites and the nitrogen atoms of the imidazole (B134444) groups, which create an ideal pore size for selective CO₂ adsorption. mdpi.com
Table 1: CO₂ Adsorption Capacity of a Related MOF
| Material | CO₂ Adsorption Capacity (mmol/g) | Conditions |
|---|---|---|
| TIBM-Cu MOF | 3.60 | 1 bar, 298 K |
Data sourced from a study on a MOF with a related ligand structure. mdpi.com
Water Defluoridation and Aqueous Pollutant Removal
The contamination of water sources with fluoride (B91410) and heavy metals is a significant environmental concern. MOFs have been investigated as effective adsorbents for the removal of these pollutants from water. Research has shown that MOFs based on the isomer benzene-1,3,5-tricarboxylic acid (BTC) can exhibit high defluoridation capacities. researchgate.net For example, Zr-BTC, Fe-BTC, and Al-BTC MOFs have shown defluoridation capacities of 4998, 4940, and 4920 mgF⁻ kg⁻¹, respectively. researchgate.net Similarly, lanthanum-based MOFs using benzene-1,4-dicarboxylic acid have also been shown to be effective for water defluoridation. acs.org
The removal of heavy metal ions from aqueous solutions is another critical application. MOFs derived from benzene-1,3,5-tricarboxylic acid and copper, when functionalized with polysulfides, have demonstrated high selectivity and efficiency in extracting heavy metal ions like mercury (Hg(II)), lead (Pb(II)), and others. nih.govresearchgate.net The high surface area of the MOF and the selective interaction of the functional groups with the metal ions contribute to this effectiveness. nih.govresearchgate.net While these studies highlight the potential of benzenetricarboxylic acid-based MOFs, specific research focusing on derivatives of this compound for water defluoridation and heavy metal removal is not extensively documented in the available literature.
Table 2: Defluoridation Capacities of Isomer-Based MOFs
| Material | Defluoridation Capacity (mgF⁻ kg⁻¹) |
|---|---|
| Zr-BTC | 4998 |
| Fe-BTC | 4940 |
| Al-BTC | 4920 |
Data for MOFs based on the isomer benzene-1,3,5-tricarboxylic acid. researchgate.net
Organic Dye Adsorption and Degradation Studies
Organic dyes are common industrial pollutants that can be challenging to remove from wastewater. Photocatalysis using semiconductor materials is a promising method for degrading these dyes. beilstein-journals.orgkit.edu MOFs can also be used as adsorbents to remove dyes from water. For example, MOFs synthesized from trimesic acid (benzene-1,3,5-tricarboxylic acid) and cobalt(II) acetate (B1210297) have been shown to adsorb Congo red dye, with an adsorption capacity reaching 85.54% after 300 minutes. rsc.org The degradation of dyes like methylene (B1212753) blue has been achieved using various photocatalysts. researchgate.netrsc.org
While the potential for MOFs and other materials to address dye pollution is clear, specific studies focused on the use of this compound derivatives for the adsorption or photocatalytic degradation of organic dyes are not widely reported in the reviewed scientific literature.
Development of Chemical Sensing and Detection Platforms
Luminescent metal-organic frameworks (LMOFs) are a class of materials that have garnered significant attention for their potential in chemical sensing applications. nih.govresearchgate.netrsc.org The luminescence of these materials can be altered by the presence of specific analytes, providing a basis for detection. The design and synthesis of ligands are crucial for creating sensors with high selectivity and sensitivity. uncw.edu
While extensive research exists on LMOFs using various organic linkers, including other isomers of benzenetricarboxylic acid, the application of this compound (hemimellitic acid) in this area is a subject of ongoing research. nih.gov For instance, coordination polymers synthesized with the isomer 1,2,4-benzenetricarboxylic acid have been shown to act as multi-responsive luminescent sensors for iron (Fe³⁺) and permanganate (B83412) (MnO₄⁻) ions. bohrium.com The development of LMOFs from hemimellitic acid for sensing applications holds promise for creating novel detection platforms for various ions and small molecules. nih.govnih.gov The inherent structural properties of this compound could lead to the formation of unique coordination environments, potentially enabling selective detection of specific analytes. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hemimellitic acid |
| Carbon dioxide |
| Benzene-1,3,5-tricarboxylic acid |
| Trimesic acid |
| Benzene-1,4-dicarboxylic acid |
| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene |
| Zirconium |
| Iron |
| Aluminum |
| Lanthanum |
| Copper |
| Mercury(II) |
| Lead(II) |
| Cobalt(II) acetate |
| Congo red |
| Methylene blue |
| 1,2,4-Benzenetricarboxylic acid |
| Iron(III) |
Biological and Biomedical Research Frontiers Involving Benzene 1,2,3 Tricarboxylic Acid
Investigation of Benzene-1,2,3-tricarboxylic Acid in Biological Material Development
The unique structure of this compound lends itself to the synthesis of advanced materials for biomedical use. Scientists have utilized it to create nanoparticles for applications such as targeted drug delivery and medical imaging. ontosight.ai These nanoparticles are designed to identify specific cells and release therapeutic agents in a controlled manner. ontosight.ai
In laboratory studies, this compound has demonstrated effects on cell proliferation. nih.gov In studies on cultured Ehrlich ascites tumor cells, it was found to inhibit cell multiplication at concentrations of 6 to 10 mmol/l and above. nih.gov Furthermore, research on explanted murine fetal tibiae showed that its isomer, mellitic acid, could inhibit calcification and increase the glycosaminoglycan content in a concentration-dependent manner, indicating an influence on mesenchymal metabolism. nih.gov While not a direct application, the use of related compounds like tannic acid as a green cross-linker in biomaterials highlights the potential of polyphenol structures to improve the mechanical and physical properties of materials used in tissue engineering, drug delivery, and wound healing. researchgate.netnih.gov
MOF-Based Materials for Advanced Biomedical Applications
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functionality of ligands like this compound and its isomers are central to designing MOFs for specialized biomedical purposes.
Research into Far-UVC Device Integration
Researchers have explored the use of MOFs synthesized with isomers of this compound for applications in far-ultraviolet (far-UVC) devices. Far-UVC radiation is a promising technology for sterilization and disinfection. In one study, a novel Aluminum-based MOF (Al-MOF) was hydrothermally synthesized using benzene-1,3,5-tricarboxylic acid (trimesic acid) due to its thermal stability and the versatile coordination of aluminum. researchgate.net This material was targeted for use in far-UVC device applications, among others. researchgate.net
Another study focused on synthesizing a Bismuth-based MOF (TB-based MOF) with the same organic linker for far-UVC applications. researchgate.net The resulting material exhibited an estimated optical band gap of approximately 5.45 eV, which is suitable for emissions in the far-UVC range. researchgate.net These findings suggest that MOFs incorporating benzenetricarboxylic acids are promising candidates for the development of next-generation, non-toxic disinfection technologies. researchgate.netresearchgate.net
| MOF Material | Organic Linker | Metal Ion | Synthesis Method | Key Findings |
| Al-MOF | Benzene-1,3,5-tricarboxylic acid | Aluminum (Al) | Hydrothermal | Average crystallinity of 2.155nm; hexagonal nanocrystal structure with a grain size of 186nm. Targeted for Far-UVC applications. researchgate.net |
| TB-based MOF | Benzene-1,3,5-tricarboxylic acid | Bismuth (Bi) | Hydrothermal | Estimated optical band gap of ~5.45eV, indicating potential for Far-UVC emission applications. researchgate.net |
Evaluation of Antibacterial Properties of Functionalized MOFs
The combination of benzenetricarboxylic acid linkers with antibacterial metal ions like copper (Cu) and zinc (Zn) has led to the development of MOFs with significant antimicrobial properties. mdpi.comnih.gov These materials are being evaluated for their ability to combat pathogenic bacteria, which are increasingly developing resistance to conventional antibiotics. mdpi.comnih.gov
In one study, two novel MOFs, IEF-23 (containing Zinc) and IEF-24 (containing Copper), were synthesized using 4,4′,4″-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid, a derivative of benzenetricarboxylic acid. mdpi.com Both MOFs were tested against Staphylococcus epidermidis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.comnih.gov The results showed that the MOFs were active against both strains, with greater activity observed against S. epidermidis. mdpi.comnih.gov The proposed mechanism involves the MOF attaching to the bacterial surface, where the metal ions cause oxidative damage to membrane proteins, leading to cell death. mdpi.com
Another study compared the antibacterial efficacy of various Cu-MOFs synthesized with different organic ligands. frontiersin.org A Cu-MOF using benzene-1,3,5-tricarboxaldehyde as the ligand demonstrated a bacteriostatic circle diameter of 31.49 mm under light conditions and 36.04 mm in the dark against S. aureus. frontiersin.org
| MOF Material | Organic Linker Base | Metal Ion | Target Bacteria | Antibacterial Activity |
| IEF-23 | Benzenetricarboxylate derivative | Zinc (Zn) | Staphylococcus epidermidis, Escherichia coli | Active against both, with higher activity against S. epidermidis. mdpi.comnih.gov |
| IEF-24 | Benzenetricarboxylate derivative | Copper (Cu) | Staphylococcus epidermidis, Escherichia coli | Active against both, with higher activity against S. epidermidis. mdpi.comnih.gov |
| Cu-MOF-4 | Benzene-1,3,5-tricarboxaldehyde | Copper (Cu) | S. aureus | Bacteriostatic circle of 31.49 mm (light) and 36.04 mm (dark). frontiersin.org |
Methodological Approaches in Metabolomics and Exposome Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govnih.gov The exposome refers to the totality of human environmental exposures from conception onwards. hmdb.ca this compound is relevant to both fields as a compound that can be detected in the human body, providing insights into environmental exposure and its metabolic consequences. hmdb.ca
This compound is not a naturally occurring metabolite in humans; its presence indicates exposure to the compound or its precursors. hmdb.ca As such, it is considered part of the human exposome. hmdb.ca This compound has been identified in human blood, and its detection is a key part of characterizing the internal chemical exposome. hmdb.ca
Advanced analytical techniques are required to identify and quantify such compounds in complex biological samples. High-resolution mass spectrometry (HRMS) is a primary tool used in exposome research to profile externally-derived chemicals and their metabolic products. nih.gov Similarly, studies on benzene (B151609) exposure utilize methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to measure specific metabolites in plasma and urine. jci.orgnih.gov These methodological approaches allow researchers to identify potential biomarkers of exposure and metabolic disruptions linked to health outcomes. nih.govnih.gov While broad metabolomics studies on benzene exposure have identified significant alterations in fatty acid and lipid metabolism, the specific role and metabolic pathway of this compound within this context remains a subject for further investigation. nih.govjci.org
Theoretical and Computational Chemistry Studies of Benzene 1,2,3 Tricarboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Methods)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of benzene-1,2,3-tricarboxylic acid at the molecular level. Methods like Density Functional Theory (DFT) and various molecular orbital methods are employed to predict its geometry, electronic structure, and other key characteristics. nih.govtue.nlnih.govrsc.org
Geometry Optimization and Conformational Analysis
While specific studies focusing solely on the comprehensive conformational analysis of isolated this compound are not extensively documented in publicly available literature, general principles of computational chemistry suggest that the molecule would exhibit several conformers due to the rotation of the C-C and C-O bonds of the carboxyl groups. The most stable conformer would be a result of a balance between the steric repulsion of the bulky carboxyl groups and the stabilizing effects of any intramolecular hydrogen bonds.
Table 1: General Computational Parameters for Conformational Analysis
| Parameter | Description | Typical Values/Methods |
| Computational Method | The theoretical model used to approximate the electronic structure. | DFT (e.g., B3LYP, PBE), Semi-empirical (e.g., AM1, PM3) researchgate.netyoutube.com |
| Basis Set | The set of functions used to build the molecular orbitals. | Pople (e.g., 6-31G*, 6-311++G(d,p)), Dunning (e.g., cc-pVDZ) |
| Solvation Model | A method to account for the effects of a solvent. | Polarizable Continuum Model (PCM), SMD |
| Software | The program used to perform the calculations. | Gaussian, HyperChem, GROMACS researchgate.netmdpi.com |
This table represents typical parameters used in computational studies of organic molecules and is not based on a specific study of this compound due to a lack of available specific research data.
Electronic Structure and Band Gap Calculations
The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its chemical reactivity and kinetic stability. researchgate.netnih.gov The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a crucial parameter for predicting the molecule's electronic properties. nih.govnih.gov
For this compound, DFT calculations can be used to determine the energies of these frontier molecular orbitals. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can also be computed to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Detailed studies on the electronic structure and specific band gap calculations for this compound are not as prevalent in the literature as for other isomers. However, it is expected that the electron-withdrawing nature of the three carboxylic acid groups would significantly influence the electronic properties of the benzene (B151609) ring.
Table 2: Predicted Electronic Properties of Aromatic Carboxylic Acids (Illustrative)
| Property | Description | Predicted Trend |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered by electron-withdrawing groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by electron-withdrawing groups. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Influenced by the substitution pattern. |
| Dipole Moment | Measure of the net molecular polarity. | Expected to be significant due to the polar carboxyl groups. |
Molecular Dynamics Simulations of this compound and its Assemblies
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules and their assemblies over time. acs.org For this compound, MD simulations can provide insights into the formation and stability of its supramolecular structures, such as dimers, clusters, and extended networks, in different environments (e.g., in solution or on a surface). acs.orgacs.org
These simulations can reveal the role of intermolecular forces, particularly hydrogen bonding between the carboxylic acid groups, in directing the self-assembly process. acs.org By simulating the system at different temperatures and concentrations, researchers can study the dynamics of these assemblies and their phase behavior.
While there are studies on the self-assembly of other benzenetricarboxylic acid isomers, specific MD simulation studies detailing the assembly of the 1,2,3-isomer are limited in the accessible literature. Such studies would be valuable for understanding its crystallization behavior and the formation of metal-organic frameworks (MOFs).
Computational Prediction of Reactivity and Supramolecular Interactions
Computational methods can be used to predict the reactivity of this compound in various chemical reactions. nih.govrsc.orgnih.gov Reactivity descriptors, derived from quantum chemical calculations, such as the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
The study of its supramolecular interactions is another key area where computational chemistry plays a significant role. nih.govtue.nlacs.orgmpg.de DFT calculations can be employed to determine the interaction energies and geometries of hydrogen-bonded dimers and larger aggregates. nih.govtue.nl These calculations help in understanding the strength and directionality of the non-covalent interactions that govern the formation of its supramolecular architectures. The Cambridge Structural Database (CSD) can also be a source of experimental data on its crystal structures, which can be used to validate and complement computational predictions of its supramolecular arrangements.
Analytical Methodologies for Characterization and Quantification of Benzene 1,2,3 Tricarboxylic Acid and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are fundamental in identifying and characterizing benzene-1,2,3-tricarboxylic acid and its derivatives by examining the interaction of electromagnetic radiation with the molecules.
Fourier-transform Infrared (FTIR) Spectroscopy is widely used to identify the functional groups present in these compounds. For instance, in the characterization of metal-organic frameworks (MOFs) synthesized from benzenetricarboxylic acids, FTIR spectra confirm the coordination of the carboxylate groups to the metal centers. rsc.org The presence of characteristic bands for C=O and O-H stretching in the carboxylic acid groups, and their shifts upon coordination, provide evidence of the formation of the desired framework. nih.gov
Raman Spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful in studying the vibrational modes of the benzene (B151609) ring and the carbon-carbon bonds within the molecular structure.
UV-Visible Spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light can indicate the presence of the aromatic ring and conjugated systems. This technique is also valuable in photocatalytic studies involving derivatives of this compound, helping to determine the band gap of the material.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a specialized technique used to study materials with unpaired electrons. In the context of derivatives like copper-based MOFs, EPR is instrumental in determining the oxidation state and coordination environment of the metal ions, such as Cu(II). nih.gov This information is critical for understanding the magnetic and catalytic properties of these materials. nih.gov
A summary of spectroscopic findings for related benzenetricarboxylic acid compounds is presented below:
| Spectroscopic Technique | Compound/Derivative | Key Findings |
| FTIR | Metal-Organic Frameworks (MOFs) with benzenetricarboxylate linkers | Confirms coordination of carboxylate groups to metal ions through shifts in C=O and O-H stretching bands. rsc.orgnih.gov |
| EPR | Cu₃(BTC)₂ (BTC = benzene-1,3,5-tricarboxylate) | Indicates spin exchange between interconnected copper dimers across the tricarboxylate linker molecules. nih.gov |
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the morphology and structure of this compound derivatives, particularly in the solid state and in the form of nanomaterials or coordination polymers.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, showing the shape and size distribution of crystals or particles. For example, SEM has been used to observe the crystal morphology of MOFs derived from benzenetricarboxylic acids, revealing structures such as nanorods. rsc.orgresearchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure and crystallite size.
High-Resolution Transmission Electron Microscopy (HR-TEM) can even resolve the lattice fringes of crystalline materials, providing direct evidence of their crystalline nature.
Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystal structure and orientation of the material. The diffraction pattern can confirm the crystallinity and provide information about the lattice parameters.
These techniques collectively provide a comprehensive understanding of the micro- and nanostructure of these materials, which is crucial for relating their structure to their properties and performance in various applications.
| Microscopic Technique | Derivative Type | Observed Features |
| SEM | Mn-based MOFs | Nanorod-like morphology. researchgate.net |
| SEM | Various MOFs | High dispersity and varied particle morphology. rsc.org |
Diffraction Methods
X-ray Diffraction (XRD) is a powerful and common technique for determining the crystal structure of solid materials. For this compound and its derivatives, powder XRD (PXRD) is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns. Single-crystal X-ray diffraction can provide a precise determination of the atomic arrangement within the crystal, including bond lengths and angles. nih.gov
XRD is fundamental in the characterization of new coordination polymers and MOFs, confirming their successful synthesis and providing insights into their framework topology. nih.govresearchgate.netresearchgate.net The diffraction patterns can reveal the degree of crystallinity and the phase purity of the synthesized materials. rsc.org For instance, the XRD pattern of a synthesized Mn-MOF showed high crystallinity with distinct diffraction peaks. researchgate.net
| Derivative | Key XRD Findings |
| Eu(1,3,5-BTC)·6H₂O | The sample was crystalline despite the moderate reaction conditions. researchgate.net |
| Ag(H₂BTC)(3,4'-bpe) | Characterized by single-crystal and powder X-ray diffraction. nih.gov |
| Mn-MOFs | Exhibited high crystallinity with specific diffraction peaks at 2θ = 10°, 20°, 30°, 39°, and 42°. researchgate.net |
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound and its isomers in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzene polycarboxylic acids. researchgate.net Different columns and mobile phases can be used to achieve separation of isomers like trimellitic acid (1,2,4-) and trimesic acid (1,3,5-). researchgate.netsielc.com A method using a Zorbax SB-Aq column with a mobile phase of formic acid and methanol (B129727) has been developed for the determination of various benzene polycarboxylic acids in atmospheric aerosols. researchgate.net HPLC coupled with a photodiode-array (PDA) detector allows for the quantification of these acids in biological samples. ebi.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of these compounds. researchgate.netchrom-china.com The mass spectrometer allows for the confirmation of the molecular weight and the fragmentation pattern provides structural information, aiding in the unambiguous identification of the analytes. nist.gov An LC-ESI(-)/MS method has been shown to be sensitive and precise for determining trace amounts of these acids. researchgate.net
| Analytical Method | Analyte(s) | Key Methodological Details | Limit of Detection (LOD) |
| HPLC-PDA | Trimesic acid in biological media | Liquid-liquid extraction; aminosalicylic acid as internal standard. ebi.ac.uk | 0.01 µg per injection ebi.ac.uk |
| LC-ESI(-)/MS | Benzene tricarboxylic acids in aerosols | Zorbax SB-Aq column; mobile phase of 0.1% formic acid and methanol. researchgate.net | 0.03–0.1 µg/L researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for determining the thermal stability of this compound and its derivatives, as well as for studying dehydration processes and decomposition patterns. rsc.org For example, TGA can be used to determine the temperature at which coordinated water molecules are lost from a hydrated compound.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated. DTA can detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes. In conjunction with TGA, DTA provides a comprehensive thermal profile of the compound. For instance, studies on metal salts of benzene-1,3,5-tricarboxylic acid have used differential scanning calorimetry (DSC), a related technique, to investigate their effects on the crystallization and melting behaviors of polymers. researchgate.net
| Technique | Derivative | Key Thermal Behavior Observed |
| TGA | Metal-Organic Frameworks | Used to assess thermal stability. rsc.org |
| DSC | Salts of benzene-1,3,5-tricarboxylic acid | Investigated their influence on the crystallization and melting of polypropylene. researchgate.net |
| TGA | Nanocomposites | Showed weight loss attributed to the thermal decomposition of the polymeric matrix. mdpi.com |
Future Research Directions and Emerging Trends
Integration with Advanced Materials Science and Engineering
The distinct substitution pattern of Benzene-1,2,3-tricarboxylic acid, with its three adjacent carboxyl groups, presents both unique opportunities and challenges for materials science. Its integration into advanced polymers and coordination frameworks is a primary focus of future research, aimed at creating materials with novel properties.
Researchers are exploring the use of hemimellitic acid as a building block for specialized polymers and resins. Its trifunctional nature allows for the creation of highly cross-linked networks. An emerging area of interest is its application as a bio-based substitute for petroleum-derived chemicals, such as trimellitic anhydride (B1165640) or phthalic anhydride, in the production of high-performance materials like polyurethanes and lubricants. biorizon.eubiorizon.eu Studies have indicated that hemimellitic acid can impart comparable or even beneficial effects in these applications, paving the way for more sustainable industrial products. biorizon.eubiorizon.eu
In the realm of nanotechnology, this compound is a candidate for constructing highly complex Metal-Organic Frameworks (MOFs). While its isomer, Benzene-1,3,5-tricarboxylic acid (trimesic acid), has been extensively used to create robust porous structures, the adjacent carboxyl groups of hemimellitic acid introduce steric hindrance. This makes the formation of predictable, stable, and highly porous frameworks more complex. However, this challenge also represents an opportunity. The unique geometry could lead to MOFs with distinctive pore environments and functionalities. Future research will likely involve a combination of computational modeling to predict stable structures and advanced synthetic techniques to realize them. The goal is to develop hemimellitic acid-based MOFs for targeted applications in gas storage, separation, and catalysis, where the specific arrangement of linkers can offer selective advantages. osti.govnih.govlabscoop.com
Principles of Sustainable Synthesis and Green Chemistry for this compound Applications
A major thrust in the future of this compound is the development of manufacturing processes aligned with the principles of green and sustainable chemistry. The traditional synthesis route involves the oxidation of petroleum-derived 1,2,3-trimethylbenzene (B126466). ncert.nic.in Modern research is actively seeking to replace this fossil-fuel-dependent method with pathways that utilize renewable feedstocks and environmentally benign processes.
A significant breakthrough in this area is the reported synthesis of hemimellitic anhydride directly from malic acid, a bio-based platform chemical. acs.orgresearchgate.netresearchgate.net An abstract of this research indicates a direct synthesis where all the carbon atoms of the final product are derived from malic acid, representing a substantial step towards a fully bio-based production route. researchgate.net This approach circumvents the use of petrochemicals and aligns with the green chemistry principle of using renewable resources.
The table below outlines the key feedstocks in the conventional versus a potential green synthesis route for this compound and its anhydride.
| Synthesis Route | Starting Material | Source | Significance |
| Conventional | 1,2,3-Trimethylbenzene | Petroleum | Fossil-fuel dependent |
| Green/Bio-based | Malic Acid | Biomass | Renewable, sustainable feedstock acs.orgresearchgate.net |
Future research will focus on optimizing the yield and efficiency of such bio-based routes, potentially exploring enzymatic or biocatalytic steps to further reduce energy consumption and waste generation. The overarching goal is to establish a commercially viable, sustainable production pipeline for hemimellitic acid that can support its use in large-scale applications without the environmental burden of traditional chemical synthesis. repec.org
Multidisciplinary Research Collaborations and Translational Studies
Translating the potential of this compound from the laboratory to industrial application requires intensive collaboration across various scientific and engineering disciplines. The trend is moving towards forming consortia that bring together academic researchers, materials scientists, chemical engineers, and industry end-users to accelerate innovation and commercialization.
A prominent example of this collaborative model is the Shared Research Center Biorizon, co-initiated by TNO and VITO. tno.nl This center has established a focused research program to enable the commercial production of bio-aromatics, including hemimellitic acid, by 2025. biorizon.eubiorizon.eu Biorizon works with a wide range of industry partners, from feedstock suppliers to manufacturers of end-products like coatings and plastics, to validate the performance of these new bio-based chemicals. biorizon.eu These collaborations are crucial for demonstrating that bio-based hemimellitic acid is a viable "drop-in" replacement for existing chemicals and for developing new applications where its unique properties provide a competitive advantage. biorizon.eutno.nl
Translational studies are underway to test hemimellitic acid in specific product formulations. For instance, its use as a building block for polyurethanes and lubricants is being actively investigated with industrial partners. biorizon.eu Furthermore, historical research into the synthesis of natural products like Erythrocentaurin from hemimellitic acid derivatives suggests potential for multidisciplinary collaborations with medicinal chemists and pharmacologists to explore new biomedical applications. acs.org The development of coordination polymers for uses such as drug delivery or as antimicrobial agents also represents a fertile ground for translational research, combining expertise in chemistry, materials science, and medicine. nih.govnih.gov Future efforts will likely see an increase in joint projects that combine computational studies for material design with experimental validation and real-world application testing, closing the gap between fundamental research and market-ready solutions. nih.gov
Q & A
Basic: What are the recommended analytical techniques for characterizing Benzene-1,2,3-tricarboxylic acid?
Methodological Answer :
For purity assessment, thin-layer chromatography (TLC) using polar stationary phases (e.g., silica gel) and acidic mobile phases (e.g., ethyl acetate/acetic acid mixtures) is effective due to the compound’s high polarity and carboxylic acid functionality . Structural confirmation requires complementary techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the aromatic proton environment and carboxylic acid protons (δ ~10–13 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the deprotonated molecular ion [M–H]⁻ (m/z 209 for C₉H₅O₆⁻).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong O–H (2500–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches confirm carboxylic acid groups.
Basic: How can this compound be synthesized with high purity?
Methodological Answer :
While direct synthesis protocols are not explicitly detailed in the literature, analogous tricarboxylic acids (e.g., trimesic acid) are typically synthesized via oxidation of substituted toluenes or hydrolysis of nitrile precursors . For example:
Oxidative routes : Use KMnO₄ or HNO₃ under controlled acidic conditions to oxidize 1,2,3-trimethylbenzene derivatives.
Hydrolysis : React 1,2,3-tricyanobenzene with concentrated sulfuric acid.
Purification involves recrystallization from hot water or ethanol to remove unreacted intermediates. Monitor purity via TLC and melting point analysis (literature mp ~231°C for related isomers) .
Advanced: What experimental strategies resolve crystal structure ambiguities in this compound derivatives?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in hydrogen bonding or disorder:
- Data Collection : Employ a Bruker APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Hydrogen Bonding : Apply graph set analysis (as per Etter’s rules) to classify motifs like dimeric interactions .
- Disorder Handling : Use PART and ISOR restraints in SHELXL to model disordered solvent molecules or flexible carboxyl groups .
Advanced: How do hydrogen bonding networks influence supramolecular assembly in this compound cocrystals?
Methodological Answer :
The three carboxyl groups enable diverse hydrogen-bonded frameworks. For cocrystals with nitrogen-containing bases (e.g., pyridines or benzimidazoles):
Proton Transfer : Carboxylic acid protons transfer to basic sites, forming zwitterionic structures (confirmed via SCXRD bond-length analysis) .
Network Topology : Use Mercury software to visualize 2D sheets or 3D frameworks stabilized by O–H···N and N–H···O interactions.
Stability : Thermogravimetric analysis (TGA) assesses thermal stability, where stronger networks resist decomposition at higher temperatures (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
